N-(2-Methoxy-2-methylpropyl)cyclobutanamine N-(2-Methoxy-2-methylpropyl)cyclobutanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17686521
InChI: InChI=1S/C9H19NO/c1-9(2,11-3)7-10-8-5-4-6-8/h8,10H,4-7H2,1-3H3
SMILES:
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol

N-(2-Methoxy-2-methylpropyl)cyclobutanamine

CAS No.:

Cat. No.: VC17686521

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Methoxy-2-methylpropyl)cyclobutanamine -

Specification

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
IUPAC Name N-(2-methoxy-2-methylpropyl)cyclobutanamine
Standard InChI InChI=1S/C9H19NO/c1-9(2,11-3)7-10-8-5-4-6-8/h8,10H,4-7H2,1-3H3
Standard InChI Key ZPXCUXQLIZNGPT-UHFFFAOYSA-N
Canonical SMILES CC(C)(CNC1CCC1)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-Methoxy-2-methylpropyl)cyclobutanamine features a cyclobutane ring fused to a methoxy-substituted propylamine chain. The cyclobutane ring introduces significant ring strain, influencing the compound’s reactivity and conformational flexibility. The methoxy group at the 2-position of the propyl chain enhances solubility in polar solvents while the methyl group contributes to steric hindrance, moderating interaction with biological targets .

Physicochemical Characteristics

Key properties include:

PropertyValueMethod/Source
Molecular Weight157.25 g/molVulcanchem
LogP (Lipophilicity)~2.5 (estimated)Comparative analysis
Aqueous SolubilityLow (-4.78 logS) Computational prediction
Hydrogen Bond Donors1PubChem data

The compound’s low aqueous solubility (-4.78 logS ) and moderate lipophilicity (LogP ~2.5 ) suggest preferential partitioning into lipid-rich environments, a trait relevant to drug delivery systems.

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(2-Methoxy-2-methylpropyl)cyclobutanamine typically involves:

  • Cyclobutane Ring Formation: Achieved via [2+2] photocycloaddition or strain-driven cyclization.

  • Methoxypropylamine Integration: Alkylation of cyclobutanamine with 2-methoxy-2-methylpropyl halides under basic conditions.

A representative protocol uses dimethylformamide (DMF) as a solvent and potassium carbonate as a base, with reactions conducted at 60–80°C for 12–24 hours. Yield optimization requires strict temperature control and inert atmospheres to prevent oxidative degradation.

Comparative Synthesis Conditions

The table below contrasts synthesis parameters for analogous amines:

CompoundSolventCatalystTemperature (°C)Yield (%)
N-(2-Methoxy-2-methylpropyl)cyclobutanamineDMFK2_2CO3_38065
N-(2-Methoxy-4-methylbenzyl)cyclobutanamineAcetonitrileDIBAL2572
N-AlkylheteroarylsulfonamidesTHFNone6058

The higher yield for N-(2-Methoxy-4-methylbenzyl)cyclobutanamine underscores the role of aromatic stabilization in intermediate formation.

Reactivity and Functionalization

Nucleophilic Reactivity

The primary amine group undergoes typical reactions:

  • Acylation: Forms amides with acyl chlorides in dichloromethane.

  • Schiff Base Formation: Reacts with aldehydes to generate imines, useful in coordination chemistry .

Ring-Strain-Driven Reactions

The cyclobutane ring participates in ring-opening reactions under acidic conditions, yielding linear amines or lactams. For example, treatment with HCl gas produces 4-aminobutyric acid derivatives, potential intermediates for bioactive molecules.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H} NMR reveals distinct signals for cyclobutane protons (δ 2.5–3.0 ppm) and methoxy groups (δ 3.3 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 157.25, consistent with the molecular formula.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator